molecular formula C5H5BN2O4 B1377683 (6-Nitropyridin-3-yl)boronic acid CAS No. 1236354-21-4

(6-Nitropyridin-3-yl)boronic acid

Cat. No. B1377683
CAS RN: 1236354-21-4
M. Wt: 167.92 g/mol
InChI Key: IPWHYFYZQVHGTQ-UHFFFAOYSA-N
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Description

“(6-Nitropyridin-3-yl)boronic acid” is a chemical compound with the linear formula C5H5BN2O4 . It is a heterocyclic building block that has been used in the synthesis of various inhibitors .


Molecular Structure Analysis

The molecular structure of “(6-Nitropyridin-3-yl)boronic acid” is represented by the InChI code 1S/C5H5BN2O4/c9-6(10)4-1-2-5(7-3-4)8(11)12/h1-3,9-10H . The molecular weight of the compound is 167.92 g/mol .


Chemical Reactions Analysis

Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions among reversible click reactions . Boronic acids, including “(6-Nitropyridin-3-yl)boronic acid”, have been used in various transformations, including the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, and sulfonamide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(6-Nitropyridin-3-yl)boronic acid” include a molecular weight of 167.92 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, and a rotatable bond count of 1 .

Scientific Research Applications

Sensing Applications

(6-Nitropyridin-3-yl)boronic acid: is widely used in sensing applications due to its ability to interact with diols and strong Lewis bases like fluoride or cyanide anions . This interaction is crucial for the development of both homogeneous assays and heterogeneous detection systems. The compound can be used at the interface of the sensing material or within the bulk sample, providing versatility in detection methods.

Biological Labelling

The boronic acid moiety of this compound allows for selective binding to diol-containing biomolecules, making it an ideal candidate for biological labelling . This property is particularly useful in the study of glycoproteins and other sugar-containing structures on the cell surface.

Protein Manipulation and Modification

Researchers utilize (6-Nitropyridin-3-yl)boronic acid for protein manipulation and modification due to its selective binding capabilities . This can lead to advancements in understanding protein function and in the development of new biochemical tools.

Therapeutic Development

The compound’s interaction with various biological molecules positions it as a potential building block in the development of therapeutics . Its specificity towards certain biological targets can be harnessed to create more effective and targeted drugs.

Analytical Methods

(6-Nitropyridin-3-yl)boronic acid: can be incorporated into microparticles and polymers that are used in analytical methods . These materials can help in the controlled release of substances like insulin, making it valuable in diabetes research and treatment.

Separation Technologies

The compound’s ability to form complexes with diols can be exploited in separation technologies . It can be used in chromatography and electrophoresis to separate and identify various biological molecules, including glycated molecules.

Carbohydrate Chemistry

In the field of carbohydrate chemistry, (6-Nitropyridin-3-yl)boronic acid plays a crucial role in the analysis, separation, protection, and activation of carbohydrates . This is especially important in glycobiology research.

Material Science

Due to its chemical properties, (6-Nitropyridin-3-yl)boronic acid is also used in material science for the synthesis of novel materials . These materials have applications in various fields, including electronics and nanotechnology.

Future Directions

The future directions in the field of boronic acids, including “(6-Nitropyridin-3-yl)boronic acid”, involve the development of more efficient and versatile methods for their synthesis . The compatibility of free boronic acid building blocks in multicomponent reactions to readily create large libraries of diverse and complex small molecules is being investigated . This approach is expected to allow access to unprecedented boronic acid libraries .

properties

IUPAC Name

(6-nitropyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BN2O4/c9-6(10)4-1-2-5(7-3-4)8(11)12/h1-3,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWHYFYZQVHGTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901293217
Record name B-(6-Nitro-3-pyridinyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901293217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Nitropyridin-3-yl)boronic acid

CAS RN

1236354-21-4
Record name B-(6-Nitro-3-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236354-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(6-Nitro-3-pyridinyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901293217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-nitropyridin-3-yl)boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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